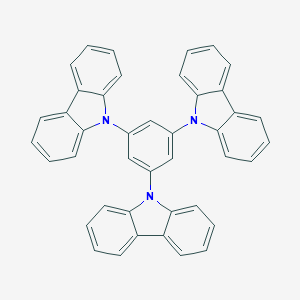

1,3,5-Tri(9H-carbazol-9-yl)benzene

説明

Structure

3D Structure

特性

IUPAC Name |

9-[3,5-di(carbazol-9-yl)phenyl]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H27N3/c1-7-19-37-31(13-1)32-14-2-8-20-38(32)43(37)28-25-29(44-39-21-9-3-15-33(39)34-16-4-10-22-40(34)44)27-30(26-28)45-41-23-11-5-17-35(41)36-18-6-12-24-42(36)45/h1-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNOWTJCOPZGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623490 | |

| Record name | 9,9',9''-(Benzene-1,3,5-triyl)tri(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148044-07-9 | |

| Record name | 9,9',9''-(Benzene-1,3,5-triyl)tri(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Fundamental Properties of 1,3,5-Tri(9H-carbazol-9-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCB), a key organic material in the field of optoelectronics. This document details its molecular structure, thermal stability, photophysical characteristics, and electrochemical behavior. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for its synthesis and characterization are provided to facilitate its application in research and development.

Introduction

This compound, often abbreviated as TCB, is a star-shaped organic molecule with a central benzene core trisubstituted with carbazole moieties at the 1, 3, and 5 positions. Its unique molecular architecture imparts exceptional electronic and photophysical properties, making it a highly sought-after material for various applications, most notably as a hole-transporting material (HTM) and a phosphorescent host in Organic Light-Emitting Diodes (OLEDs). The rigid and planar carbazole units facilitate efficient charge transport, while the high triplet energy of the molecule allows for effective energy transfer to phosphorescent guest emitters. This guide serves as a detailed resource for understanding and utilizing the core properties of TCB.

Molecular and Physical Properties

The fundamental molecular and physical characteristics of TCB are summarized in the table below, providing a foundational understanding of this material.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | TCB, tCP, 1,3,5-Tris(N-carbazolyl)benzene | [1] |

| CAS Number | 148044-07-9 | [2] |

| Molecular Formula | C₄₂H₂₇N₃ | [3] |

| Molecular Weight | 573.68 g/mol | [4] |

| Appearance | White to almost white powder or crystal | |

| Melting Point (Mp) | 325-330 °C | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a cross-coupling reaction between 1,3,5-tribromobenzene and carbazole. Common catalytic systems for this transformation include the Ullmann condensation and the Buchwald-Hartwig amination.

Synthesis Workflow

Caption: General workflow for the synthesis and purification of TCB.

Experimental Protocol: Ullmann Condensation

A detailed experimental protocol for the Ullmann condensation reaction is as follows:

-

Reactant Preparation: In a flame-dried Schlenk flask, combine 1,3,5-tribromobenzene (1.0 eq), carbazole (3.3 eq), copper(I) iodide (CuI) (0.3 eq), and a suitable ligand such as 1,10-phenanthroline (0.6 eq).

-

Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., 1,2-dichlorobenzene or N,N-dimethylformamide) and a base, typically potassium carbonate (K₂CO₃) (6.0 eq).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 180-210 °C for 24-48 hours with vigorous stirring.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Extraction: The residue is dissolved in a suitable organic solvent (e.g., dichloromethane or chloroform) and washed sequentially with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization or, for high-purity electronic grade material, by gradient sublimation under high vacuum.[2][5]

Thermal Properties

The thermal stability of TCB is a critical parameter for its application in electronic devices, which often operate at elevated temperatures. Key thermal properties are determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]

| Property | Value |

| Thermal Decomposition Temperature (Td) | > 400 °C (Typical for carbazole derivatives, specific value for TCB not found) |

| Glass Transition Temperature (Tg) | High (Specific value for TCB not found, but related carbazole compounds show high Tg)[8] |

Experimental Protocol: Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA is performed on a sample of TCB (typically 5-10 mg) under a nitrogen atmosphere. The sample is heated from room temperature to a final temperature of around 600-800 °C at a constant heating rate (e.g., 10 °C/min). The temperature at which a 5% weight loss is observed is recorded as the decomposition temperature (Td).[9]

-

Differential Scanning Calorimetry (DSC): DSC measurements are carried out by heating a sample of TCB (typically 2-5 mg) in a sealed aluminum pan under a nitrogen atmosphere. The sample is subjected to a heat-cool-heat cycle, typically from room temperature to above its melting point and back, at a controlled rate (e.g., 10 °C/min) to determine the glass transition temperature (Tg) and melting point (Mp).[6][9]

Photophysical Properties

The photophysical properties of TCB determine its performance in light-emitting applications. These properties are typically characterized by UV-Vis absorption and photoluminescence spectroscopy.

| Property | Value |

| UV-Vis Absorption (λ_abs) | ~295 nm, ~340 nm (in solution) |

| Photoluminescence Emission (λ_em) | ~360 nm, ~380 nm (in solution) |

| Photoluminescence Quantum Yield (PLQY) | Moderate to high (specific value for TCB not found) |

Experimental Protocol: Photophysical Characterization

-

UV-Vis Absorption Spectroscopy: The absorption spectrum of a dilute solution of TCB (typically 10⁻⁵ to 10⁻⁶ M) in a suitable spectroscopic grade solvent (e.g., dichloromethane or tetrahydrofuran) is recorded at room temperature using a dual-beam UV-Vis spectrophotometer.

-

Photoluminescence Spectroscopy: The emission spectrum is recorded for the same solution using a spectrofluorometer. The excitation wavelength is typically set at one of the absorption maxima.

-

Photoluminescence Quantum Yield (PLQY): The PLQY can be determined using an integrating sphere method or a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Electrochemical Properties

The electrochemical properties of TCB, particularly its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial for understanding its charge injection and transport capabilities in electronic devices.

| Property | Value | Reference |

| HOMO Energy Level | ~5.8 eV | |

| LUMO Energy Level | ~2.3 eV | |

| Electrochemical Band Gap | ~3.5 eV | N/A |

Electrochemical Characterization Workflow

Caption: Workflow for determining the HOMO energy level of TCB via cyclic voltammetry.

Experimental Protocol: Cyclic Voltammetry

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[10]

-

Electrolyte Solution: The measurement is performed in a deoxygenated solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous solvent (e.g., dichloromethane or acetonitrile). The concentration of TCB is typically in the millimolar range.

-

Measurement: The potential is swept cyclically, and the resulting current is measured. The onset of the first oxidation wave is used to determine the oxidation potential (E_ox).

-

HOMO Level Calculation: The HOMO energy level is calculated from the oxidation potential relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple using the following empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

Applications

The excellent fundamental properties of this compound make it a versatile material in organic electronics.[3]

-

Hole-Transporting Material (HTM) in OLEDs: Its high hole mobility and suitable HOMO level facilitate efficient injection and transport of holes from the anode to the emissive layer.

-

Phosphorescent Host Material in OLEDs: The high triplet energy of TCB allows it to effectively host phosphorescent emitters, preventing back energy transfer and enabling high-efficiency electroluminescence.

-

Organic Photovoltaics (OPVs): Its electron-donating nature and charge transport properties make it a potential component in the active layer of organic solar cells.

-

Fluorescent Sensors: The photophysical properties of TCB can be exploited for the development of chemical sensors.[3]

Conclusion

This compound is a cornerstone material in the field of organic electronics, possessing a unique combination of thermal stability, and desirable photophysical and electrochemical properties. This guide has provided a detailed summary of its fundamental characteristics, along with experimental protocols for its synthesis and characterization. The presented data and methodologies are intended to support researchers and professionals in the effective utilization of TCB for the development of next-generation electronic and optoelectronic devices.

References

- 1. 1,3,5-Tris(N-carbazolyl)benzene; 1,3,5-Tris(9-carbazolyl)benzene; this compound; 1,3,5-Tris(carbazol-9-yl)benzene TCB tCP; 9-[3,5-di(carbazol-9-yl)phenyl]carbazole | Chemrio [chemrio.com]

- 2. This compound (purified by sublimation) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Buy this compound | 148044-07-9 [smolecule.com]

- 4. 1,3,5-Tris(N-carbazolyl)benzene 97 148044-07-9 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 10. 1,4-Bis((9H-Carbazol-9-yl)Methyl)Benzene-Containing Electrochromic Polymers as Potential Electrodes for High-Contrast Electrochromic Devices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1,3,5-Tri(9H-carbazol-9-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCB), a significant compound in the fields of materials science and drug development. TCB, with its unique tri-substituted carbazole structure, exhibits exceptional charge transport and luminescent properties, making it a valuable component in organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs) and organic photovoltaics.[1] Furthermore, carbazole derivatives have shown potential biological activities, including anticancer and antimicrobial properties, indicating the relevance of TCB in medicinal chemistry research.

Physicochemical Properties

This compound is a polycyclic aromatic compound with three carbazole units attached to a central benzene ring.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₂₇N₃ | [1][2] |

| Molecular Weight | 573.68 g/mol | [2] |

| Appearance | White to off-white powder/crystals | [3] |

| Melting Point | 325-330 °C | |

| Purity | >98.0% (HPLC) | [3] |

Spectroscopic and Electronic Properties

The spectroscopic and electronic properties of TCB are crucial for its applications in organic electronics.

| Property | Value | Conditions | Reference |

| UV Absorption (λmax) | 292 nm, 337 nm | in THF | |

| HOMO Level | 5.8 eV | ||

| LUMO Level | 2.3 eV |

Synthesis of this compound

The synthesis of TCB typically involves the formation of carbon-nitrogen bonds between a benzene core and three carbazole units. The most common and effective methods for this transformation are transition metal-catalyzed cross-coupling reactions, namely the Ullmann condensation and the Buchwald-Hartwig amination.

Synthesis Workflow

The general workflow for the synthesis of this compound involves the reaction of a tri-substituted benzene precursor with carbazole, followed by purification of the final product.

Caption: General synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Ullmann Condensation (Adapted from N-Arylation of Carbazole)

The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst, often at high temperatures.[4] Modern protocols often utilize ligands to facilitate the reaction under milder conditions.

-

Reactants:

-

1,3,5-Tribromobenzene (1.0 eq)

-

Carbazole (3.3 eq)

-

Copper(I) Iodide (CuI) (0.3 eq)

-

1,10-Phenanthroline (0.6 eq)

-

Potassium Carbonate (K₂CO₃) (6.0 eq)

-

Anhydrous 1,4-Dioxane

-

-

Procedure:

-

To a dry reaction vessel, add 1,3,5-tribromobenzene, carbazole, copper(I) iodide, and 1,10-phenanthroline.

-

Add potassium carbonate to the vessel.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 110°C and stir vigorously for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by sublimation for high purity.[3][5][6]

-

Protocol 2: Buchwald-Hartwig Amination (Adapted from Synthesis of 9-Phenylcarbazole)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction known for its high efficiency and broad substrate scope under milder conditions compared to the Ullmann reaction.[6]

-

Reactants:

-

1,3,5-Tribromobenzene (1.0 eq)

-

Carbazole (3.3 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.06 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.12 eq)

-

Sodium tert-butoxide (NaOtBu) (4.2 eq)

-

Anhydrous Toluene

-

-

Procedure:

-

In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

-

Add 1,3,5-tribromobenzene and carbazole to the flask.

-

Add anhydrous toluene via syringe.

-

Seal the flask and heat the reaction mixture to 100°C for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. Further purification can be achieved by sublimation.[3][5][6]

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized TCB. The following are the expected characterization data based on the structure and data from similar carbazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the central benzene ring and the three carbazole units. The protons on the central benzene ring would likely appear as a singlet, while the protons on the carbazole units would exhibit characteristic doublet and triplet splitting patterns in the aromatic region (typically δ 7.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule. The spectrum would be characterized by a number of signals in the aromatic region (typically δ 110-150 ppm).

Note: Specific peak assignments would require 2D NMR experiments such as COSY and HSQC.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of TCB would display characteristic absorption bands for the aromatic C-H and C-C stretching vibrations. Key expected peaks include:

-

Aromatic C-H stretching: ~3050 cm⁻¹

-

Aromatic C=C stretching: ~1600 cm⁻¹ and ~1450 cm⁻¹

-

C-N stretching: ~1330 cm⁻¹

-

Aromatic C-H out-of-plane bending: ~750 cm⁻¹ (characteristic of ortho-disubstituted benzene rings in the carbazole units)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound. For TCB (C₄₂H₂₇N₃), the expected molecular ion peak [M]⁺ would be at m/z = 573.22. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Relationships in Synthesis Method Selection

The choice between the Ullmann condensation and the Buchwald-Hartwig amination depends on several factors.

Caption: Factors influencing the choice of synthesis method for TCB.

Conclusion

This compound is a promising material with significant potential in organic electronics and medicinal chemistry. Its synthesis can be effectively achieved through established cross-coupling methodologies such as the Ullmann condensation and the Buchwald-Hartwig amination. This guide provides a foundational understanding of the synthesis and characterization of TCB, offering detailed, adaptable protocols and expected analytical data to aid researchers in their scientific endeavors. Further research into optimizing the synthesis and exploring the full range of applications of this versatile molecule is highly encouraged.

References

- 1. Buy this compound | 148044-07-9 [smolecule.com]

- 2. This compound (purified by sublimation) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. 1,4-Bis((9H-Carbazol-9-yl)Methyl)Benzene-Containing Electrochromic Polymers as Potential Electrodes for High-Contrast Electrochromic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 1,3,5-Tri(9H-carbazol-9-yl)benzene: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tri(9H-carbazol-9-yl)benzene (TCzB) is a star-shaped aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of organic electronics and materials science. Its unique molecular architecture, featuring a central benzene core trisubstituted with carbazole moieties, imparts exceptional charge transport and luminescent properties.[1] This technical guide provides a comprehensive overview of the spectroscopic analysis of TCzB, presenting key quantitative data, detailed experimental protocols, and visual representations of analytical workflows to support researchers and professionals in their understanding and application of this versatile molecule.

Molecular Structure and Chemical Identifiers

This compound is a polycyclic aromatic hydrocarbon with the following key identifiers:

Spectroscopic Data

The spectroscopic signature of TCzB provides critical insights into its electronic structure and potential applications. The following tables summarize the key spectroscopic data for this compound.

Table 1: Photophysical Properties of this compound

| Parameter | Value | Solvent | Reference |

| UV-Vis Absorption (λabs) | 292 nm, 337 nm | Tetrahydrofuran (THF) | [5] |

| 238, 265, 294, 332, 346 nm | Not Specified | [6] |

Note: The multiple absorption bands are attributed to the π–π and n–π* electronic transitions within the carbazole and benzene units.*[6]

Further photoluminescence data, including emission maxima, quantum yields, and excited-state lifetimes, are crucial for a complete understanding of the material's emissive properties. However, specific quantitative values for this compound were not available in the public domain at the time of this guide's compilation.

Table 2: Nuclear Magnetic Resonance (NMR) Data for this compound

Detailed ¹H and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), are essential for the structural elucidation and purity assessment of TCzB. Despite a thorough literature search, specific and complete NMR data for this compound were not publicly available.

Experimental Protocols

Accurate and reproducible spectroscopic analysis relies on well-defined experimental protocols. The following sections detail the methodologies for obtaining the spectroscopic data presented in this guide.

UV-Visible (UV-Vis) Absorption Spectroscopy

This protocol outlines the general procedure for acquiring the UV-Vis absorption spectrum of a solution-state sample.

Objective: To determine the wavelengths of maximum absorbance of this compound in a suitable solvent.

Materials:

-

This compound

-

Spectroscopic grade Tetrahydrofuran (THF)

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of TCzB in THF. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) to ensure adherence to the Beer-Lambert law.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent (THF) to be used as a reference. Place the reference cuvette in the appropriate holder in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement:

-

Rinse a second quartz cuvette with a small amount of the TCzB solution before filling it.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

-

Data Acquisition: Acquire the absorption spectrum of the TCzB solution. The instrument will automatically subtract the baseline spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Photoluminescence Spectroscopy

This protocol describes the general steps for measuring the photoluminescence spectrum of a sample.

Objective: To determine the emission spectrum of this compound upon excitation at a specific wavelength.

Materials:

-

This compound solution (prepared as for UV-Vis)

-

Spectroscopic grade solvent

-

Fluorescence cuvettes

-

Fluorometer

Procedure:

-

Sample Preparation: Use a dilute solution of TCzB with an absorbance of less than 0.1 at the excitation wavelength to minimize inner-filter effects.

-

Instrument Setup:

-

Turn on the fluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

-

Set the excitation wavelength. This is typically chosen as one of the absorption maxima determined by UV-Vis spectroscopy.

-

Set the desired emission wavelength range.

-

-

Solvent Blank Subtraction: Record an emission spectrum of the pure solvent to identify and subtract any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Place the cuvette containing the TCzB solution in the sample holder.

-

Data Acquisition: Acquire the emission spectrum of the sample.

-

Data Analysis: Identify the wavelength(s) of maximum emission intensity (λem).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This section provides a general protocol for preparing a sample for NMR analysis.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

-

This compound (typically 5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette and filter

Procedure:

-

Sample Preparation:

-

Dissolve the TCzB sample in the appropriate volume of deuterated solvent (typically 0.6-0.7 mL) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

-

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[6]

-

Tube Capping: Securely cap the NMR tube to prevent solvent evaporation.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

-

Place the sample in the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Visualizing Experimental Workflows

To further clarify the relationships between these analytical techniques, the following diagrams illustrate a typical experimental workflow for the spectroscopic characterization of a novel compound like TCzB.

Caption: A typical workflow for the synthesis and spectroscopic characterization of TCzB.

Caption: Logical relationships between spectroscopic techniques and the properties of TCzB.

Conclusion

This technical guide has summarized the currently available spectroscopic data for this compound and provided detailed, generalized protocols for its analysis. While the foundational photophysical properties have been outlined, a clear need exists for more comprehensive and publicly accessible data, particularly high-resolution NMR spectra and detailed photoluminescence characterization. The provided workflows and protocols serve as a valuable resource for researchers, enabling consistent and accurate spectroscopic evaluation of TCzB and its derivatives in the pursuit of advanced materials and technologies.

References

An In-depth Technical Guide to the Electronic Structure of 1,3,5-Tri(9H-carbazol-9-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tri(9H-carbazol-9-yl)benzene (TCB), also known as 1,3,5-Tris(carbazol-9-yl)benzene (tCP), is a starburst-shaped organic molecule that has garnered significant interest in the field of organic electronics. Its unique molecular architecture, featuring three carbazole moieties attached to a central benzene ring, imparts favorable electronic and photophysical properties.[1] This technical guide provides a comprehensive overview of the electronic structure of TCB, detailing its frontier molecular orbital energies, photophysical characteristics, and charge transport properties. The methodologies for experimental characterization and computational modeling are presented to offer a complete picture for researchers in materials science and organic electronics.

Introduction

This compound is a white to off-white solid with the chemical formula C₄₂H₂₇N₃ and a molecular weight of 573.68 g/mol .[1][2] Its core structure consists of a central benzene ring symmetrically substituted with three 9H-carbazole units at the 1, 3, and 5 positions. This tripodal arrangement leads to a high glass transition temperature and good thermal stability, which are crucial for the longevity of organic electronic devices. The primary application of TCB is as a hole-transporting layer (HTL) and a host material for phosphorescent emitters in organic light-emitting diodes (OLEDs).[1] Its electronic structure is central to its function in these applications.

Electronic Properties

The electronic properties of TCB are dictated by its molecular orbital energy levels, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energy levels govern the injection and transport of charge carriers (holes and electrons) within an organic electronic device.

Frontier Molecular Orbital Energy Levels

The HOMO and LUMO energy levels of TCB have been determined both experimentally and through computational methods. A summary of these values is presented in Table 1.

| Parameter | Value (eV) | Method | Reference |

| HOMO | -5.8 | Cyclic Voltammetry | Ossila |

| LUMO | -2.3 | Cyclic Voltammetry & Optical Band Gap | Ossila |

| Optical Band Gap | 3.5 | UV-Vis Spectroscopy | Calculated from HOMO/LUMO |

Table 1: Experimentally Determined Electronic Properties of TCB.

Photophysical Properties

The photophysical properties of TCB, specifically its absorption and emission characteristics, are crucial for its application as a host material in OLEDs. The absorption and fluorescence maxima of TCB in tetrahydrofuran (THF) are summarized in Table 2.

| Property | Wavelength (nm) | Solvent | Reference |

| Absorption (λmax) | 292, 337 | THF | Ossila |

| Fluorescence (λem) | 343, 358 | THF | Ossila |

Table 2: Photophysical Properties of TCB in Tetrahydrofuran.

Experimental Protocols

The characterization of the electronic structure of TCB relies on a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials.

Objective: To determine the oxidation and reduction potentials of TCB, from which the HOMO and LUMO energy levels are calculated.

Instrumentation:

-

Potentiostat: An electrochemical workstation capable of performing cyclic voltammetry.

-

Three-Electrode Cell:

-

Working Electrode: Platinum button electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl).

-

Counter Electrode: Platinum wire.

-

Materials:

-

Analyte: this compound (TCB), typically at a concentration of 10⁻³ to 10⁻⁴ M.

-

Solvent: Acetonitrile (CH₃CN), anhydrous.

-

Supporting Electrolyte: Tetraethylammonium chloride (TEACl), typically at a concentration of 0.1 M.

-

Reference Standard: Ferrocene/ferrocenium (Fc/Fc⁺) couple for calibration.

Procedure:

-

The TCB sample is dissolved in anhydrous acetonitrile containing the supporting electrolyte.

-

The solution is purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

The three-electrode cell is assembled, and the cyclic voltammogram is recorded by scanning the potential.

-

The scan rate is typically in the range of 50-200 mV/s.

-

After the measurement of the analyte, ferrocene is added to the solution, and its cyclic voltammogram is recorded to calibrate the potential scale.

-

The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.

-

The HOMO and LUMO energy levels are calculated using the following empirical formulas:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

Logical Workflow for Cyclic Voltammetry:

Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to investigate the photophysical properties of TCB.

Objective: To determine the absorption and emission maxima of TCB, which provide information about its electronic transitions and optical band gap.

Instrumentation:

-

UV-Vis Spectrophotometer: To measure the absorption spectrum.

-

Fluorometer: To measure the fluorescence emission spectrum.

Materials:

-

Analyte: this compound (TCB).

-

Solvent: Spectroscopic grade tetrahydrofuran (THF).

Procedure:

-

A dilute solution of TCB in THF is prepared (e.g., 10⁻⁵ M).

-

The UV-Vis absorption spectrum is recorded, and the wavelength of maximum absorption (λ_max) is identified.

-

The fluorescence emission spectrum is recorded by exciting the sample at or near its absorption maximum. The wavelength of maximum emission (λ_em) is identified.

-

The optical band gap can be estimated from the onset of the absorption spectrum using the formula: E_g = 1240 / λ_onset (nm).

Computational Modeling

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules.

Objective: To calculate the optimized geometry, HOMO and LUMO energy levels, and the distribution of these orbitals for TCB.

Methodology:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional for organic molecules.[3][4]

-

Basis Set: 6-31G(d) or a larger basis set such as 6-311++G(d,p) is typically employed for accurate results.[3][5]

Procedure:

-

The molecular structure of TCB is built.

-

A geometry optimization calculation is performed to find the lowest energy conformation.

-

A frequency calculation is often performed to confirm that the optimized structure is a true minimum on the potential energy surface.

-

The energies of the HOMO and LUMO are then calculated.

Signaling Pathway for DFT Calculation:

References

1,3,5-Tri(9H-carbazol-9-yl)benzene molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCB), a significant compound in the field of organic electronics. TCB is a polycyclic aromatic compound distinguished by its three carbazole units attached to a central benzene ring.[1] This unique structure imparts excellent charge transport and luminescent properties, making it a valuable material in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.[1]

Molecular Properties

The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C42H27N3[1][2][3][4][5] |

| Molecular Weight | 573.7 g/mol [1][2] |

| CAS Number | 148044-07-9[1][3] |

| IUPAC Name | 9-[3,5-di(carbazol-9-yl)phenyl]carbazole[1] |

| Synonyms | 1,3,5-Tris(9-carbazolyl)benzene, TCB, tCP[3][5][6] |

| Appearance | White to Almost white powder to crystal[7] |

| Melting Point | 325-330 °C[5] |

Experimental Protocols

While specific, detailed experimental protocols are proprietary and vary by laboratory, a general synthetic approach involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. A typical procedure is outlined below:

General Synthesis of this compound:

-

Reactants: The synthesis typically involves the reaction of 1,3,5-tribromobenzene with three equivalents of carbazole.

-

Catalyst System: A palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), is used in conjunction with a phosphine ligand, for instance, Xantphos or a similar bulky electron-rich ligand.

-

Base and Solvent: A strong base, such as sodium tert-butoxide (NaOtBu), is required to facilitate the coupling reaction. Anhydrous toluene or xylene is commonly used as the solvent.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C for several hours to days, depending on the scale and specific reagents used.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude product is extracted using an organic solvent. Purification is a critical step to achieve the high purity required for electronic applications. This is often accomplished through column chromatography on silica gel, followed by recrystallization or sublimation. The purity is often verified by techniques such as High-Performance Liquid Chromatography (HPLC).[3][7]

Molecular Structure

The molecular structure of this compound features a central benzene ring with three carbazole units attached at the 1, 3, and 5 positions. This arrangement results in a starburst-shaped molecule with a high degree of rotational symmetry.

Figure 1: 2D structure of this compound.

Applications and Significance

This compound is primarily utilized in the field of organic electronics. Its key applications include:

-

Host Material in Phosphorescent OLEDs (PhOLEDs): TCB serves as an excellent host material for phosphorescent emitters. Its high triplet energy level allows for efficient energy transfer to the phosphorescent guest molecules, leading to highly efficient light emission.[6]

-

Hole-Transporting Layer (HTL) Material: The carbazole moieties are electron-rich, making TCB an effective hole-transporting material.[6] In OLEDs, it facilitates the efficient injection and transport of holes from the anode to the emissive layer.

-

Organic Photovoltaics (OPVs): The compound's charge-transporting capabilities are also beneficial for applications in organic solar cells.

-

Fluorescent Sensors: Due to its distinct photophysical properties, TCB can be employed in the development of fluorescent sensors.

The tri-substituted design of TCB enhances its charge transport properties compared to mono- or di-substituted carbazole derivatives. This unique molecular architecture promotes effective intermolecular stacking in the solid state, which is advantageous for device performance.

References

- 1. Buy this compound | 148044-07-9 [smolecule.com]

- 2. This compound (purified by sublimation) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound - CAS:148044-07-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. 1,3,5-Tris(N-carbazolyl)benzene 97 148044-07-9 [sigmaaldrich.com]

- 6. 1,3,5-Tri(9-carbazolyl)benzene | 148044-07-9 [chemicalbook.com]

- 7. This compound | 148044-07-9 | TCI Deutschland GmbH [tcichemicals.com]

An In-Depth Technical Guide to 1,3,5-Tri(9-carbazolyl)benzene (CAS: 148044-07-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 1,3,5-Tri(9-carbazolyl)benzene (tCP), a key organic material in the field of advanced electronics. This document also includes a list of notable suppliers for procurement.

Core Properties

1,3,5-Tri(9-carbazolyl)benzene, also known as 1,3,5-Tris(N-carbazolyl)benzene or TCB, is a star-shaped organic molecule that has garnered significant interest for its application in organic light-emitting diodes (OLEDs).[1][2] Its structure consists of a central benzene ring with three carbazole units attached at the 1, 3, and 5 positions. This configuration imparts excellent hole-transporting properties and high thermal stability, making it a crucial component in the development of efficient and durable electronic devices.[2][3]

Physicochemical Data

The key physicochemical properties of 1,3,5-Tri(9-carbazolyl)benzene are summarized in the table below.

| Property | Value | References |

| CAS Number | 148044-07-9 | [1][2][4][5] |

| Molecular Formula | C₄₂H₂₇N₃ | [1][4] |

| Molecular Weight | 573.68 g/mol | [1][4][5] |

| IUPAC Name | 9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole) | [3] |

| Synonyms | 1,3,5-Tris(N-carbazolyl)benzene, TCB, tCP | [1][4][6] |

| Appearance | White to off-white solid/powder/crystals | [1] |

| Melting Point | 325-334 °C | [5][6][7] |

| Density | ~1.26 g/cm³ | [5][7] |

| Solubility | Soluble in Tetrahydrofuran (THF) | [5][7] |

| HOMO Level | 5.8 eV | [1][8] |

| LUMO Level | 2.3 eV | [1][8] |

| Absorption (λmax in THF) | 292 nm, 337 nm | [1][8] |

| Fluorescence (λem in THF) | 343 nm, 358 nm | [1][8] |

Structural Information

| Property | Value | References |

| SMILES | c1ccc2c(c1)c1ccccc1n2c1cc(cc(c1)n1c2ccccc2c2ccccc12)n1c2ccccc2c2ccccc12 | [3] |

| InChI | InChI=1S/C42H27N3/c1-7-19-37-31(13-1)32-14-2-8-20-38(32)43(37)28-25-29(44-39-21-9-3-15-33(39)34-16-4-10-22-40(34)44)27-30(26-28)45-41-23-11-5-17-35(41)36-18-6-12-24-42(36)45/h1-27H | [3] |

Experimental Protocols

Synthesis of 1,3,5-Tri(9-carbazolyl)benzene

A common synthetic route for 1,3,5-Tri(9-carbazolyl)benzene involves a copper-catalyzed Ullmann condensation reaction between 1,3,5-tribromobenzene and carbazole. The following is a representative experimental protocol.

Materials:

-

1,3,5-tribromobenzene

-

Carbazole

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Methanol

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 1,3,5-tribromobenzene (1 equivalent), carbazole (3.3 equivalents), CuI (0.3 equivalents), 1,10-phenanthroline (0.6 equivalents), and K₂CO₃ (6 equivalents).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous DMF to the flask via a syringe.

-

Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 24-48 hours under an inert atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of cold water and stir for 1 hour.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water and then with methanol.

-

Dry the crude product in a vacuum oven.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.

-

Further purification can be achieved by sublimation under high vacuum to obtain a high-purity product suitable for electronic applications.

Fabrication of an OLED Device using 1,3,5-Tri(9-carbazolyl)benzene

1,3,5-Tri(9-carbazolyl)benzene is commonly used as a hole-transporting layer (HTL) in OLEDs. The following protocol describes the fabrication of a typical multi-layer OLED device by thermal evaporation in a high-vacuum environment.

Materials and Equipment:

-

Indium tin oxide (ITO) coated glass substrates

-

1,3,5-Tri(9-carbazolyl)benzene (tCP) for the Hole-Transporting Layer (HTL)

-

An emissive layer (EML) material (e.g., a phosphorescent dopant in a host material)

-

An electron-transporting layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminum - Alq₃)

-

An electron-injection layer (EIL) material (e.g., Lithium Fluoride - LiF)

-

A cathode material (e.g., Aluminum - Al)

-

High-vacuum thermal evaporation system (<10⁻⁶ Torr)

-

Substrate cleaning equipment (ultrasonic bath, UV-ozone cleaner)

-

Deionized water, acetone, isopropanol

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove any organic residues.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

-

Deposit the organic layers sequentially without breaking the vacuum.

-

Hole-Transporting Layer (HTL): Evaporate 1,3,5-Tri(9-carbazolyl)benzene onto the ITO substrate to a thickness of 30-50 nm. The deposition rate should be maintained at approximately 0.1-0.2 nm/s.

-

Emissive Layer (EML): Co-evaporate the host and dopant materials to the desired thickness (e.g., 20-30 nm). The doping concentration is a critical parameter and needs to be precisely controlled.

-

Electron-Transporting Layer (ETL): Evaporate the ETL material (e.g., Alq₃) to a thickness of 20-40 nm at a rate of 0.1-0.2 nm/s.

-

-

Cathode Deposition:

-

Electron-Injection Layer (EIL): Deposit a thin layer of LiF (e.g., 0.5-1 nm) at a low deposition rate (e.g., 0.01-0.05 nm/s).

-

Cathode: Deposit the aluminum cathode to a thickness of 100-150 nm at a higher deposition rate (e.g., 0.5-1 nm/s).

-

-

Encapsulation:

-

Remove the fabricated device from the vacuum chamber and immediately encapsulate it in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy resin to prevent degradation from moisture and oxygen.

-

Biological Activity

While the primary application of 1,3,5-Tri(9-carbazolyl)benzene is in materials science, some carbazole derivatives have been reported to exhibit biological activities, such as anticancer and antimicrobial properties.[9] However, to date, there are no specific, in-depth studies on the biological effects of 1,3,5-Tri(9-carbazolyl)benzene itself. Its intended use is for research and development in electronics and is not for medicinal or household applications.[4]

Suppliers

1,3,5-Tri(9-carbazolyl)benzene is available from a number of chemical suppliers that specialize in materials for organic electronics. Notable suppliers include:

-

Sigma-Aldrich (Merck) [6]

-

CymitQuimica [3]

-

Noctiluca [1]

-

Ossila [2]

-

BLDpharm [11]

-

Ambeed [12]

-

LookChem

-

Smolecule [9]

-

Hoffman Fine Chemicals [5]

-

Lumtec [13]

-

Synthonix, Inc. [14]

It is important to note that purity, especially sublimed grade, is critical for optimal performance in electronic devices.[1][8]

Safety Information

1,3,5-Tri(9-carbazolyl)benzene should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4] First aid measures include moving the person to fresh air if inhaled, washing the skin with soap and water in case of contact, flushing eyes with water, and rinsing the mouth with water if swallowed.[4]

References

- 1. calpaclab.com [calpaclab.com]

- 2. ossila.com [ossila.com]

- 3. 1,4-Bis((9H-Carbazol-9-yl)Methyl)Benzene-Containing Electrochromic Polymers as Potential Electrodes for High-Contrast Electrochromic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices | Semantic Scholar [semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,5-Tri(9-carbazolyl)benzene | 148044-07-9 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents [patents.google.com]

- 13. 1,3,5-Tri(9H-carbazol-9-yl)benzene (purified by sublimation) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 14. mdpi.com [mdpi.com]

In-Depth Technical Guide: Triplet Energy Level of 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCB)

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Significance of the Triplet Energy Level

1,3,5-Tri(9H-carbazol-9-yl)benzene, commonly known as TCB or tCP, is a crucial organic semiconductor material extensively utilized in the fabrication of high-efficiency organic light-emitting diodes (OLEDs).[1][2] Its primary role in these devices is as a host material for phosphorescent emitters. The triplet energy level (T₁) of the host material is a paramount parameter that dictates the performance of phosphorescent OLEDs (PhOLEDs).

For efficient energy transfer, the triplet energy of the host material must be higher than that of the phosphorescent dopant (guest). This energetic hierarchy ensures that excitons, which are electron-hole pairs generated within the host material upon electrical excitation, can be effectively transferred to the guest molecules. If the host's triplet energy is lower than the guest's, the energy transfer would be energetically unfavorable, leading to a significant reduction in the device's efficiency. Therefore, a precise understanding and accurate measurement of the triplet energy level of TCB are fundamental for the rational design and optimization of PhOLEDs.

Quantitative Photophysical Data

The photophysical properties of this compound have been characterized to elucidate its suitability as a host material in OLEDs. The key quantitative data are summarized in the table below.

| Property | Value | Method of Determination | Reference |

| **Triplet Energy (T₁) ** | 2.95 eV | Phosphorescence Spectroscopy (at 77 K) | Tsai, M.-H., et al. (2011) |

| Absorption Maxima (λmax) | 292 nm, 337 nm | UV-Vis Spectroscopy (in THF) | Ossila |

| Fluorescence Emission Maxima (λem) | 343 nm, 358 nm | Fluorescence Spectroscopy (in THF) | Ossila |

| Highest Occupied Molecular Orbital (HOMO) | 5.8 eV | Cyclic Voltammetry | Ossila |

| Lowest Unoccupied Molecular Orbital (LUMO) | 2.3 eV | Calculated from HOMO and optical bandgap | Ossila |

Experimental Protocol: Determination of the Triplet Energy Level

The triplet energy level of organic materials like TCB is experimentally determined using low-temperature phosphorescence spectroscopy. This technique allows for the direct observation of the radiative decay from the lowest triplet excited state (T₁) to the singlet ground state (S₀).

Principle

At room temperature, non-radiative decay processes often quench the long-lived triplet excitons. By cooling the sample to cryogenic temperatures, typically 77 K (the boiling point of liquid nitrogen), these non-radiative pathways are significantly suppressed, allowing for the detection of the phosphorescence emission. The energy of the highest-energy peak in the phosphorescence spectrum, corresponding to the 0-0 vibrational transition (from the zeroth vibrational level of the T₁ state to the zeroth vibrational level of the S₀ state), is taken as the triplet energy of the material.

Materials and Apparatus

-

Sample Preparation: A dilute solution of TCB in a suitable solvent that forms a clear, rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran, ethanol, or a mixture of ethers). The concentration should be low enough to avoid aggregation effects. Alternatively, a thin film of the material can be used.

-

Spectrofluorometer: Equipped with a pulsed excitation source (e.g., a xenon flash lamp or a pulsed laser) and a time-gated detector (e.g., an intensified charge-coupled device, ICCD, or a photomultiplier tube with a chopper).

-

Cryostat: A Dewar flask or a more sophisticated cryostat capable of maintaining the sample at 77 K.

-

Liquid Nitrogen: For cooling the sample.

-

Quartz Cuvette or Sample Holder: For holding the sample in the cryostat.

Experimental Procedure

-

Sample Preparation: Prepare a dilute solution of TCB in the chosen solvent.

-

Degassing: The solution should be thoroughly degassed to remove dissolved oxygen, which is an efficient quencher of triplet states. This can be achieved by several freeze-pump-thaw cycles.

-

Sample Mounting: Transfer the degassed solution into a quartz cuvette and place it in the sample holder of the cryostat.

-

Cooling: Slowly immerse the sample holder in the cryostat filled with liquid nitrogen and allow the sample to cool and solidify into a transparent glass.

-

Spectrometer Setup:

-

Set the excitation wavelength to one of the absorption maxima of TCB (e.g., 292 nm or 337 nm).

-

Configure the detector for time-gated measurement. A delay time after the excitation pulse is introduced to ensure that the short-lived fluorescence has completely decayed, and only the long-lived phosphorescence is detected. The delay time is typically in the microsecond to millisecond range.

-

Set the gate time (the period during which the detector is active) to capture the phosphorescence emission.

-

-

Data Acquisition:

-

Excite the sample with the pulsed light source.

-

Record the phosphorescence spectrum by scanning the emission monochromator over the desired wavelength range.

-

-

Data Analysis:

-

Identify the highest-energy peak (the 0-0 transition) in the recorded phosphorescence spectrum.

-

Convert the wavelength of this peak (λphos) to energy in electron volts (eV) using the following equation: T₁ (eV) = 1240 / λphos (nm)

-

Visualizations

Experimental Workflow for Triplet Energy Determination

References

Quantitative Data: HOMO and LUMO Energy Levels of TCP

An In-Depth Technical Guide on the Frontier Molecular Orbitals of 2,4,6-Trichlorophenol (TCP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,4,6-Trichlorophenol (TCP), a compound of interest in various chemical and biological studies. Understanding the frontier molecular orbitals is crucial as they govern the electronic properties, reactivity, and potential interactions of a molecule with biological targets. This document details the computational and experimental methodologies used to determine these properties and presents the key quantitative data in a structured format.

The electronic properties of 2,4,6-Trichlorophenol have been investigated using computational methods. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.64 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.12 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.52 | ELUMO - EHOMO |

Note: These values are representative and derived from Density Functional Theory (DFT) calculations. Specific values may vary depending on the computational model and experimental conditions.

Methodologies for Determining HOMO and LUMO Levels

The determination of HOMO and LUMO energy levels can be approached through both computational and experimental protocols.

Computational Protocol: Density Functional Theory (DFT)

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it a standard tool in molecular modeling.[1]

Workflow for DFT Calculations:

-

Molecular Geometry Optimization: The first step is to determine the most stable 3D conformation of the TCP molecule. This is achieved by finding the geometry that corresponds to the minimum energy on the potential energy surface. A common functional and basis set for this purpose is B3LYP/6-311++G(d,p).[2]

-

Frequency Calculation: To ensure the optimized structure is a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is at a stable equilibrium.

-

Frontier Molecular Orbital Analysis: Using the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals. The HOMO and LUMO energies are then identified from this output.[1]

-

Calculation of Electronic Properties: From the HOMO and LUMO energies, other important electronic properties can be calculated, such as the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness.[3]

References

An In-depth Technical Guide on the Photophysical Properties of Tri-Carbazole Benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of tri-carbazole benzene derivatives, a class of molecules with significant potential in organic electronics and biomedical applications. This document details their synthesis, photophysical characteristics, and the experimental methodologies used for their evaluation.

Introduction

Tri-carbazole benzene derivatives are a class of organic molecules characterized by a central benzene ring substituted with three carbazole moieties. The number and connectivity of the carbazole units significantly influence the electronic and photophysical properties of these compounds. Their rigid and planar structure, coupled with the electron-donating nature of the carbazole units, leads to unique absorption and emission characteristics, making them suitable for a range of applications, including as host materials in Organic Light Emitting Diodes (OLEDs), fluorescent probes, and in drug development.

Core Photophysical Properties

The photophysical behavior of tri-carbazole benzene derivatives is governed by the interplay of electronic transitions within the molecule. Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent de-excitation can occur through radiative (fluorescence, phosphorescence) or non-radiative pathways.

2.1. Data Presentation

The following tables summarize the key photophysical data for representative tri-carbazole benzene derivatives.

| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) | HOMO (eV) | LUMO (eV) | Solvent | Reference(s) |

| 1,3,5-tris(N-carbazolyl)benzene (tCP) | 292, 337 | 343, 358 | - | - | -5.8 | -2.3 | THF | [1] |

| 1,3-bis(N-carbazolyl)benzene (mCP) | 292, 338 | 345, 360 | - | - | - | - | THF | |

| Carbazole (parent molecule) | - | - | 0.38 | - | - | - | Cyclohexane | [2] |

Experimental Protocols

Detailed methodologies for the characterization of the photophysical properties of tri-carbazole benzene derivatives are provided below.

3.1. UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.

-

Sample Preparation:

-

Solutions of the tri-carbazole benzene derivative are prepared in a suitable solvent (e.g., tetrahydrofuran (THF), cyclohexane) at a known concentration (typically in the micromolar range).

-

A cuvette containing the pure solvent is used as a reference (blank).

-

-

Measurement:

3.2. Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for wavelength selection, and a detector (e.g., photomultiplier tube).[5][6]

-

Sample Preparation:

-

Dilute solutions of the compound are prepared in a suitable solvent to avoid concentration-dependent effects like self-absorption. The absorbance of the solution at the excitation wavelength should typically be below 0.1.

-

-

Measurement:

-

The sample is excited at a wavelength corresponding to one of its absorption maxima.

-

The emission spectrum is recorded by scanning the emission monochromator over a range of wavelengths longer than the excitation wavelength.

-

The wavelength of maximum emission intensity (λem) is determined.[5]

-

3.3. Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. It is often determined relative to a standard with a known quantum yield.

-

Procedure:

-

The fluorescence spectra of both the sample and a standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54) are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

The absorbance of both solutions at the excitation wavelength is measured.

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where:

-

Φr is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

-

3.4. Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τF).

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This includes a pulsed light source (e.g., picosecond laser diode), a sample holder, a fast photodetector, and timing electronics.[7][8]

-

Measurement:

-

The sample is excited with a short pulse of light.

-

The arrival times of the emitted photons are recorded relative to the excitation pulse.

-

A histogram of the number of photons versus time is constructed, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s).

-

Signaling Pathways and Experimental Workflows

4.1. Exciton Dynamics in an OLED with a Tri-Carbazole Benzene Host

Tri-carbazole benzene derivatives are often used as host materials in the emissive layer of OLEDs. The following diagram illustrates the key photophysical processes (exciton dynamics) that occur in such a device.

Caption: Exciton dynamics in an OLED host.

4.2. General Experimental Workflow for Photophysical Characterization

The logical flow for characterizing the photophysical properties of a newly synthesized tri-carbazole benzene derivative is outlined below.

Caption: Photophysical characterization workflow.

References

- 1. ossila.com [ossila.com]

- 2. Quantum Yield [Carbazole] | AAT Bioquest [aatbio.com]

- 3. longdom.org [longdom.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. What Is Fluorescence Spectroscopy? Principles Overview | Agilent [agilent.com]

- 6. ossila.com [ossila.com]

- 7. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]

- 8. picoquant.com [picoquant.com]

Methodological & Application

Application Notes and Protocols for 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCPB) as a Host Material in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) represent the forefront of lighting and display technology, offering the potential for near-perfect internal quantum efficiency by harnessing both singlet and triplet excitons. The performance of these devices is critically dependent on the host-guest system within the emissive layer, where a phosphorescent guest emitter is dispersed within a host material matrix. An ideal host material should possess a high triplet energy to confine excitons on the guest, good charge transport properties to ensure a balanced charge injection and transport, and high thermal and morphological stability to guarantee a long operational lifetime of the device.

1,3,5-Tri(9H-carbazol-9-yl)benzene, also known as TCPB or tCP, is a star-shaped organic molecule that has garnered significant attention as a host material in PhOLEDs.[1] Its molecular structure, consisting of three carbazole moieties attached to a central benzene ring, provides excellent hole-transporting capabilities.[1] The rigid and symmetric nature of TCPB contributes to good film-forming properties and high thermal stability.[2] This document provides detailed application notes and experimental protocols for the synthesis, purification, and utilization of TCPB as a host material in the fabrication of PhOLEDs.

Properties of this compound (TCPB)

A summary of the key photophysical and thermal properties of TCPB is presented in the table below. These properties are essential for designing efficient and stable PhOLEDs.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₂₇N₃ | [1] |

| Molecular Weight | 573.68 g/mol | [3] |

| Highest Occupied Molecular Orbital (HOMO) | -5.8 eV | |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.3 eV | |

| Triplet Energy (E_T) | ~2.9 eV (estimated) | |

| Melting Point (mp) | 325-330 °C | [3] |

| Thermal Decomposition Temperature (TGA, 0.5% weight loss) | >310 °C |

Experimental Protocols

Synthesis of this compound (TCPB) via Buchwald-Hartwig Amination

This protocol describes a plausible method for the synthesis of TCPB based on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Materials:

-

1,3,5-Tribromobenzene

-

9H-Carbazole

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

Reaction Setup: In a Schlenk flask, under an inert atmosphere of argon or nitrogen, combine 1,3,5-tribromobenzene (1.0 eq.), 9H-carbazole (3.3 eq.), and sodium tert-butoxide (3.6 eq.).

-

Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 eq.) and P(t-Bu)₃ (0.08 eq.) in anhydrous toluene.

-

Reaction Initiation: Add the catalyst solution to the reaction flask containing the reactants and base.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification (Column Chromatography): Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.

-

Final Product: Collect the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white solid.

dot

Caption: Buchwald-Hartwig synthesis workflow for TCPB.

Purification of TCPB by Vacuum Sublimation

For use in high-performance OLEDs, TCPB must be purified to a very high level (>99.9%). Vacuum sublimation is the standard method for purifying small organic molecules for electronic applications.

Equipment:

-

Vacuum sublimation apparatus (glass tube with a cold finger)

-

High-vacuum pump

-

Heating mantle or tube furnace

-

Temperature controller

Procedure:

-

Apparatus Setup: Thoroughly clean and dry the sublimation apparatus.

-

Loading: Place the crude or column-purified TCPB at the bottom of the sublimation tube.

-

Assembly: Insert the cold finger and connect it to a cooling water source.

-

Vacuum: Evacuate the apparatus to a high vacuum (typically < 10⁻⁵ Torr).

-

Heating: Gradually heat the bottom of the tube using a heating mantle or tube furnace. The sublimation temperature will depend on the vacuum level but is typically in the range of 250-300 °C.

-

Sublimation: The TCPB will sublime and deposit as a highly pure crystalline solid on the cold finger.

-

Collection: Once the sublimation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.

-

Harvesting: Carefully break the vacuum and collect the purified TCPB from the cold finger in a clean, dry vial inside a glovebox to prevent contamination.

dot

Caption: Vacuum sublimation purification process.

Fabrication of a TCPB-based PhOLED

This protocol describes a general procedure for the fabrication of a multilayer PhOLED using thermal evaporation.

Device Structure: ITO / HTL / TCPB:Phosphorescent Dopant (EML) / ETL / EIL / Cathode

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Hole-Transport Layer (HTL) material (e.g., TAPC)

-

This compound (TCPB) - host

-

Phosphorescent dopant (e.g., Ir(ppy)₃ for green, FIrpic for blue)

-

Electron-Transport Layer (ETL) material (e.g., TPBi)

-

Electron-Injection Layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum)

Procedure:

-

Substrate Cleaning: Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before loading into the deposition chamber.

-

Thin Film Deposition: Place the cleaned substrates in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

-

HTL Deposition: Thermally evaporate the HTL material onto the ITO substrate to a desired thickness (e.g., 40 nm).

-

Emissive Layer (EML) Deposition: Co-evaporate TCPB and the phosphorescent dopant from separate sources. The doping concentration is controlled by the relative deposition rates (e.g., 6-10 wt% dopant). The typical EML thickness is 20-30 nm.

-

ETL Deposition: Deposit the ETL material to a desired thickness (e.g., 30 nm).

-

EIL Deposition: Deposit a thin layer of the EIL material (e.g., 1 nm of LiF).

-

Cathode Deposition: Deposit the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the active area of the device.

-

Encapsulation: Encapsulate the completed device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

dot

References

Application Notes and Protocols: 1,3,5-Tri(9H-carbazol-9-yl)benzene as a Hole-Transporting Layer in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tri(9H-carbazol-9-yl)benzene (TCB), a star-shaped organic molecule, is a promising hole-transporting material (HTM) for application in perovskite solar cells (PSCs). Its molecular structure, featuring three carbazole moieties attached to a central benzene ring, imparts excellent hole-transporting capabilities and a high glass transition temperature, contributing to both high efficiency and operational stability of the resulting photovoltaic devices.[1][2] Carbazole-based derivatives are a well-established class of HTMs in organic electronics due to their robust thermal stability, high hole mobility, and suitable energy level alignment with perovskite absorbers.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of TCB and its implementation as a hole-transporting layer (HTL) in n-i-p planar perovskite solar cells.

Physicochemical Properties of TCB

| Property | Value | Reference |

| Molecular Formula | C₄₂H₂₇N₃ | [1] |

| Molecular Weight | 573.69 g/mol | |

| Appearance | White to off-white powder | |

| Highest Occupied Molecular Orbital (HOMO) | ~ -5.5 eV | |

| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.4 eV | |

| Glass Transition Temperature (Tg) | High (specific value varies with measurement conditions) | [2] |

| Solubility | Soluble in common organic solvents like chlorobenzene, toluene, and chloroform |

Application in Perovskite Solar Cells

TCB serves as an effective HTL in PSCs by facilitating the efficient extraction of photogenerated holes from the perovskite absorber layer and their transport to the anode (typically gold or silver), while simultaneously blocking electrons.[5] The appropriate alignment of its HOMO energy level with the valence band of the perovskite is crucial for minimizing energy loss at the interface.[5] The high glass transition temperature of carbazole-based materials like TCB contributes to the morphological stability of the HTL, which is a critical factor for the long-term operational stability of PSCs.[2]

Experimental Protocols

Synthesis of this compound (TCB)

Two common and effective methods for the synthesis of TCB are the Ullmann condensation and the Buchwald-Hartwig amination.

Protocol 1: Ullmann Condensation

This protocol is a classic method for forming C-N bonds.

Materials:

-

1,3,5-Tribromobenzene

-

Carbazole

-

Copper(I) iodide (CuI)

-